1-Fluoro-4-(4-fluorophenyl)selanylbenzene
Description
1-Fluoro-4-(4-fluorophenyl)selanylbenzene is a fluorinated aromatic compound featuring two benzene rings connected via a selenium atom. The first benzene ring is substituted with a fluorine atom at the 1-position and a selanyl (-Se-) group at the 4-position, which is further bonded to a second 4-fluorophenyl group. This structure confers unique electronic and steric properties due to selenium’s polarizability and larger atomic radius compared to sulfur or oxygen.
Properties
CAS No. |
65130-27-0 |
|---|---|
Molecular Formula |
C12H8F2Se |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)selanylbenzene |
InChI |
InChI=1S/C12H8F2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
WELPMJSCPKDRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Se]C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(4-fluorophenyl)selanylbenzene typically involves the reaction of 4-fluorophenylselenol with 1-fluoro-4-iodobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(4-fluorophenyl)selanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenide group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-4-(4-fluorophenyl)selanylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-fluorophenyl)selanylbenzene involves its interaction with various molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Substituent and Linker Variations
The table below compares 1-fluoro-4-(4-fluorophenyl)selanylbenzene with structurally related compounds, focusing on linker groups and substituents:
Electronic and Steric Effects
- Selenium vs. Sulfur analogs (e.g., sulfonyl or sulfanyl derivatives) exhibit higher oxidative stability but reduced nucleophilicity .
- Ethynyl vs. Selanyl: The ethynyl linker (-C≡C-) in 1-fluoro-4-(phenylethynyl)benzene enables π-conjugation, enhancing electronic communication between aromatic rings. In contrast, the selanyl group may disrupt conjugation but improve solubility in nonpolar solvents .
- Alkyl vs. Aromatic Linkers : Compounds like 1-fluoro-4-(4-fluorophenethyl)benzene exhibit greater conformational flexibility due to their -CH2-CH2- linkers, which can reduce steric hindrance in binding interactions compared to rigid selanyl or ethynyl bridges .
Stability and Toxicity Considerations
- Oxidative Stability: Selenium compounds are prone to oxidation, forming selenoxides or selenones, whereas sulfonyl derivatives (e.g., 4-fluorophenyl methyl sulfone) are chemically inert .
- For example, 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene () is flagged as hazardous but lacks selenium’s specific toxicity profile .
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